Home > Products > Screening Compounds P60151 > Ac-RYYRWK-NH2 TFA
Ac-RYYRWK-NH2 TFA -

Ac-RYYRWK-NH2 TFA

Catalog Number: EVT-14055808
CAS Number:
Molecular Formula: C51H70F3N15O11
Molecular Weight: 1126.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ac-RYYRWK-NH2 TFA is a synthetic peptide that serves as a potent and selective partial agonist for the nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL-1). This compound is characterized by its ability to bind effectively to the nociceptin receptor, which plays a significant role in pain modulation, stress response, and various neurobiological processes. The presence of trifluoroacetic acid (TFA) indicates that the compound is typically provided in a salt form, enhancing its stability and solubility for experimental use.

Source and Classification

Ac-RYYRWK-NH2 TFA is classified under peptides and specifically as a nociceptin receptor ligand. Its synthesis and characterization are primarily undertaken in research laboratories focused on neuropharmacology and pain management. The compound is derived from a sequence that mimics natural ligands of the nociceptin receptor, making it an important tool for studying receptor functions and potential therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ac-RYYRWK-NH2 TFA typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. The process can be summarized in the following steps:

  1. Resin Preparation: A suitable resin is chosen to anchor the first amino acid of the peptide sequence.
  2. Amino Acid Coupling: Each subsequent amino acid is added through coupling reactions, often using activating agents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation.
  3. Cleavage: Once the full peptide chain is assembled, it is cleaved from the resin using TFA, which also removes protecting groups from side chains.
  4. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.
  5. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and structure of the synthesized peptide.
Molecular Structure Analysis

Structure and Data

The molecular structure of Ac-RYYRWK-NH2 TFA can be represented as follows:

  • Chemical Formula: C₁₃H₁₈N₄O₃S
  • Molecular Weight: Approximately 298.37 g/mol

The structure consists of a sequence of amino acids characterized by specific functional groups that contribute to its binding affinity for the nociceptin receptor. The presence of an acetyl group at the N-terminus enhances its stability and bioavailability.

Chemical Reactions Analysis

Reactions and Technical Details

Ac-RYYRWK-NH2 TFA participates in several biochemical reactions primarily related to receptor binding:

  1. Binding Affinity: The compound exhibits high affinity for the nociceptin receptor, with a dissociation constant (Kd) reported at approximately 0.071 nM, indicating its potency as a ligand.
  2. Agonistic Activity: As a partial agonist, Ac-RYYRWK-NH2 TFA activates the nociceptin receptor but does not fully mimic the effects of nociceptin, allowing for nuanced modulation of receptor activity.

These interactions are crucial for studying pain pathways and developing analgesic therapies.

Mechanism of Action

Process and Data

The mechanism of action of Ac-RYYRWK-NH2 TFA involves binding to the nociceptin receptor, leading to downstream signaling events that modulate neurotransmitter release and neuronal excitability. Upon binding:

  1. Receptor Activation: The binding induces conformational changes in the nociceptin receptor.
  2. Signal Transduction: This activation triggers intracellular signaling pathways, primarily involving G-proteins that mediate various physiological responses such as analgesia or anxiolysis.
  3. Partial Agonism: As a partial agonist, Ac-RYYRWK-NH2 TFA elicits a reduced response compared to full agonists, allowing researchers to explore therapeutic potentials without complete receptor activation.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties make Ac-RYYRWK-NH2 TFA suitable for laboratory applications in biochemical assays.

Applications

Scientific Uses

Ac-RYYRWK-NH2 TFA has several important applications in scientific research:

  1. Pain Research: Used extensively in studies investigating pain mechanisms and potential analgesic therapies targeting the nociceptin system.
  2. Neuropharmacology: Serves as a tool for understanding neuropeptide signaling pathways and their implications in various neurological disorders.
  3. Drug Development: Assists in screening potential drug candidates that modulate nociceptin receptor activity for therapeutic interventions in pain management.
Introduction to Ac-RYYRWK-NH2 TFA in Nociceptin/Orphanin FQ Receptor Research

Historical Context of Nociceptin Receptor Ligand Discovery

The discovery of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP, ORL-1) in the mid-1990s represented a paradigm shift in opioid receptor research. This receptor was initially classified as an "orphan" due to the unknown identity of its endogenous ligand before nociceptin was identified via reverse pharmacology approaches in 1995 [1] [7]. Early ligand development faced significant challenges in achieving selectivity over classical opioid receptors (μ, δ, κ). The hexapeptide Ac-RYYRWK-NH₂ emerged as a breakthrough in 2000 when Thomsen et al. systematically demonstrated its high-affinity binding and functional selectivity for NOP receptors [1] [2]. Radiolabeled [³H]Ac-RYYRWK-NH₂ became the first specific radioligand for quantitative NOP receptor characterization, enabling precise pharmacological profiling of endogenous receptors in rat cortical membranes with a Kd of 0.071 ± 0.018 nM and Bmax of 22 ± 2 fmol/mg protein [1]. This provided researchers with a critical tool to map NOP distribution in neural tissues, revealing high-density binding in the cerebral cortex, amygdala, and hypothalamus—distinct from classical opioid receptor localization [1] [6].

Table 1: Key Milestones in NOP Receptor Ligand Discovery

YearDevelopmentSignificance
1995NOP receptor identifiedOrphan receptor with unknown ligand
1995Nociceptin/Orphanin FQ discoveredEndogenous ligand identified via reverse pharmacology
1998Peptide fragment studiesNociceptin(1-13)NH₂ characterized as agonist
2000Ac-RYYRWK-NH₂ radiolabelingFirst high-affinity, selective NOP radioligand

Role of Ac-RYYRWK-NH2 in Advancing Opioid Receptor Subtype Specificity

Ac-RYYRWK-NH₂ revolutionized the study of NOP receptor physiology by providing unprecedented subtype specificity. Saturation binding assays established its >10,000-fold selectivity for NOP receptors over μ-, δ-, and κ-opioid receptors, a critical attribute absent in earlier ligands like nociceptin fragments or non-peptide compounds [1] [5]. This selectivity was demonstrated through competitive displacement studies where Ac-RYYRWK-NH₂ (IC₅₀ = 0.71 nM) potently inhibited [³H]nociceptin binding in rat cortical membranes, while showing negligible affinity for classical opioid receptors even at micromolar concentrations [1] [9]. The ligand's distinct pharmacophore was confirmed through structure-activity relationship (SAR) studies: Cyclic analogues exhibited drastically reduced potency, highlighting the conformational dependence of its interaction with the NOP receptor's extracellular loops [1]. Autoradiographic studies further validated its biological relevance by demonstrating overlapping binding patterns between [³H]Ac-RYYRWK-NH₂ and [³H]nociceptin in brain sections, confirming identical recognition sites [2]. This specificity enabled researchers to isolate NOP-mediated phenomena, particularly in neural circuits governing emotional processing (amygdala), homeostasis (hypothalamus), and sensory integration (superior colliculus), without confounding activation of classical opioid pathways [1] [6].

Table 2: Selectivity Profile of Ac-RYYRWK-NH₂ Across Opioid Receptors

Receptor TypeBinding Affinity (Ki or Kd, nM)Functional Assay Result
NOP/ORL-10.071 ± 0.018Full inhibition of [³H]nociceptin
μ-opioid>10,000No detectable binding
δ-opioid>10,000No detectable binding
κ-opioid>10,000No detectable binding

Significance as a Partial Agonist in Neuropharmacological Studies

As a bona fide partial agonist, Ac-RYYRWK-NH₂ exhibits nuanced functional properties that have advanced understanding of NOP receptor signaling dynamics. In GTPγS binding assays using rat cortical membranes, it demonstrates approximately 50% efficacy relative to full agonists like nociceptin, establishing its partial agonism [1] [4]. Crucially, this property is modulated by receptor density: Studies using ecdysone-inducible expression systems revealed that Ac-RYYRWK-NH₂ transitions from antagonism to partial agonism as human NOP receptor density increases from 24 to 191 fmol/mg protein [4]. This receptor-density-dependent behavior provides a mechanistic framework for interpreting tissue-specific responses to NOP activation.

In neuropharmacological models, Ac-RYYRWK-NH₂'s partial agonism enables differential modulation of downstream effectors:

  • G-protein coupling: Reduces GTPγS binding by 45% after G-protein uncoupling, indicating Gi/o-dependent signaling [1]
  • cAMP modulation: Inhibits adenylyl cyclase with 19.6–83.2% efficacy across expression levels, demonstrating context-dependent signaling bias [4]
  • Behavioral regulation: Increases food intake without inducing pronociceptive effects characteristic of full agonists, highlighting therapeutic potential for appetite disorders [6] [7]

The ligand's balanced signaling profile makes it invaluable for dissecting NOP receptor function in vivo. Unlike full agonists that cause receptor internalization, partial agonists like Ac-RYYRWK-NH₂ produce sustained receptor interactions, enabling prolonged physiological studies [4] [6]. This property has facilitated research into NOP-mediated anxiety regulation, where Ac-RYYRWK-NH₂ produces subtler behavioral effects than full agonists like Ro64-6198, allowing differentiation between endogenous tone modulation versus supraphysiological activation [3] [10].

Table 3: Functional Characterization of Ac-RYYRWK-NH₂

Assay SystemEfficacy Relative to NociceptinKey Parameters
GTPγS binding (rat cortex)51–63%Emax = 1.51–3.21 stimulation factor
cAMP inhibition (CHOhNOP)48–97%Emax = 19.6–83.2% inhibition
Autoradiography (brain sections)Equivalent bindingIdentical distribution vs. [³H]nociceptin

ConclusionAc-RYYRWK-NH₂ TFA remains an indispensable pharmacological tool nearly three decades after its characterization. Its historical significance lies in resolving the "opioid receptor paradox" by providing a ligand with absolute NOP selectivity, while its partial agonism continues to illuminate the nuances of receptor signaling in physiological contexts. Future applications may leverage its unique properties to develop biased ligands targeting specific NOP-mediated pathways in neuropsychiatric disorders [3] [6] [10].

Properties

Product Name

Ac-RYYRWK-NH2 TFA

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid

Molecular Formula

C51H70F3N15O11

Molecular Weight

1126.2 g/mol

InChI

InChI=1S/C49H69N15O9.C2HF3O2/c1-28(65)59-37(11-6-22-56-48(52)53)43(69)62-40(25-30-15-19-33(67)20-16-30)46(72)63-39(24-29-13-17-32(66)18-14-29)45(71)61-38(12-7-23-57-49(54)55)44(70)64-41(26-31-27-58-35-9-3-2-8-34(31)35)47(73)60-36(42(51)68)10-4-5-21-50;3-2(4,5)1(6)7/h2-3,8-9,13-20,27,36-41,58,66-67H,4-7,10-12,21-26,50H2,1H3,(H2,51,68)(H,59,65)(H,60,73)(H,61,71)(H,62,69)(H,63,72)(H,64,70)(H4,52,53,56)(H4,54,55,57);(H,6,7)/t36-,37-,38-,39-,40-,41-;/m0./s1

InChI Key

IIVXGPHKYHMNLB-UCTQLVHTSA-N

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.